![molecular formula C25H22O4 B13718680 3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene](/img/structure/B13718680.png)
3-Oxo-1-phenyl-3-[2'-(2'',3''-epoxypropoxy)-4'-benzyloxyphenyl]propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-1-phenyl-3-[2’-(2’‘,3’‘-epoxypropoxy)-4’-benzyloxyphenyl]propene is a complex organic compound with the molecular formula C25H22O4 . This compound is notable for its unique structure, which includes an epoxy group, a benzyloxy group, and a phenyl group. It is primarily used in proteomics research and has various applications in scientific research .
Vorbereitungsmethoden
The synthesis of 3-Oxo-1-phenyl-3-[2’-(2’‘,3’‘-epoxypropoxy)-4’-benzyloxyphenyl]propene involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
3-Oxo-1-phenyl-3-[2’-(2’‘,3’‘-epoxypropoxy)-4’-benzyloxyphenyl]propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.
Substitution: The benzyloxy group can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Oxo-1-phenyl-3-[2’-(2’‘,3’‘-epoxypropoxy)-4’-benzyloxyphenyl]propene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Wirkmechanismus
The mechanism of action of 3-Oxo-1-phenyl-3-[2’-(2’‘,3’‘-epoxypropoxy)-4’-benzyloxyphenyl]propene involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Oxo-1-phenyl-3-[2’-(2’‘,3’‘-epoxypropoxy)-4’-benzyloxyphenyl]propene can be compared with other similar compounds, such as:
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar core structure but lacks the epoxy and benzyloxy groups.
4-Hydroxy-2-quinolones: These compounds share some structural similarities but have different functional groups and applications.
The uniqueness of 3-Oxo-1-phenyl-3-[2’-(2’‘,3’‘-epoxypropoxy)-4’-benzyloxyphenyl]propene lies in its combination of functional groups, which confer specific reactivity and applications .
Eigenschaften
Molekularformel |
C25H22O4 |
---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(E)-1-[2-(oxiran-2-ylmethoxy)-4-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H22O4/c26-24(14-11-19-7-3-1-4-8-19)23-13-12-21(15-25(23)29-18-22-17-28-22)27-16-20-9-5-2-6-10-20/h1-15,22H,16-18H2/b14-11+ |
InChI-Schlüssel |
NYGVKKULCRTECA-SDNWHVSQSA-N |
Isomerische SMILES |
C1C(O1)COC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
C1C(O1)COC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.